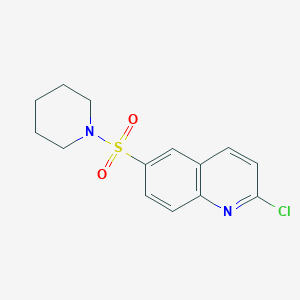
2-Chloro-6-(1-piperidinylsulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chlorine atom at the 2-position and a piperidinylsulfonyl group at the 6-position, making it a unique and valuable molecule for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and piperidine.
Sulfonylation: The piperidine is first sulfonylated using a sulfonyl chloride reagent to form piperidinylsulfonyl chloride.
Coupling Reaction: The piperidinylsulfonyl chloride is then reacted with 2-chloroquinoline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1-piperidinylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The piperidinylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substituted Quinoline Derivatives: Formed through substitution reactions.
Sulfone and Sulfide Derivatives: Formed through oxidation and reduction reactions.
Biaryl Derivatives: Formed through coupling reactions.
Scientific Research Applications
2-Chloro-6-(1-piperidinylsulfonyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and antiviral activities.
Biological Studies: The compound is used to study the interactions between quinoline derivatives and various biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: The inhibition of key enzymes and receptors can disrupt cellular processes, leading to antimicrobial, antifungal, and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A simpler derivative with only a chlorine atom at the 2-position.
6-Piperidinylsulfonylquinoline: Lacks the chlorine atom at the 2-position.
Quinoline Derivatives: Various other quinoline derivatives with different substituents at the 2- and 6-positions.
Uniqueness
2-Chloro-6-(1-piperidinylsulfonyl)quinoline is unique due to the presence of both the chlorine atom and the piperidinylsulfonyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C14H15ClN2O2S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
2-chloro-6-piperidin-1-ylsulfonylquinoline |
InChI |
InChI=1S/C14H15ClN2O2S/c15-14-7-4-11-10-12(5-6-13(11)16-14)20(18,19)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
InChI Key |
HLNXNJBCBNLOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


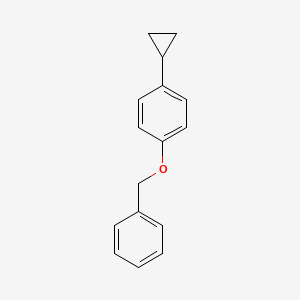
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
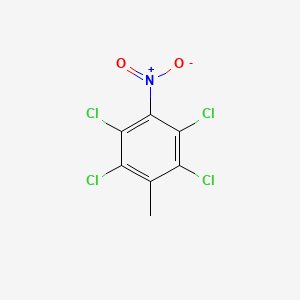
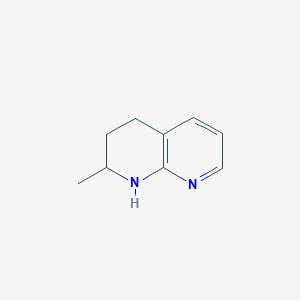
![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
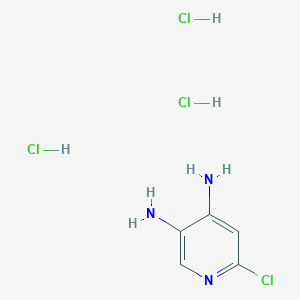
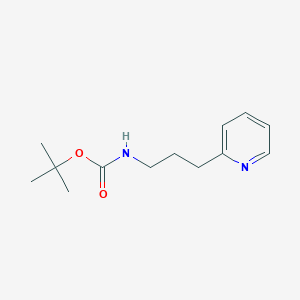
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
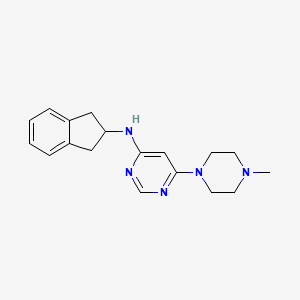
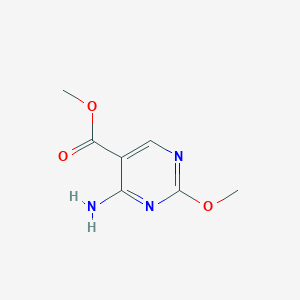
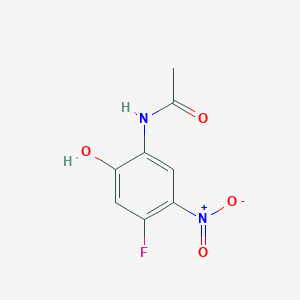

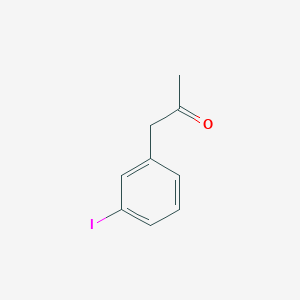
![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
